3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one is a synthetic organic compound belonging to the quinolone family Quinolones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Substituents: The ethoxybenzoyl, difluoro, and methoxyphenyl groups are introduced through various substitution reactions. For example, the ethoxybenzoyl group can be added via Friedel-Crafts acylation using ethoxybenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenated quinoline intermediates, boronic acids, palladium catalysts, toluene as solvent.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydroxylated quinolines, and various substituted quinoline derivatives.
Scientific Research Applications
3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its quinoline core.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound may inhibit enzymes such as topoisomerases, which are crucial for DNA unwinding and replication. The presence of fluorine atoms enhances its binding affinity to these targets, increasing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: An early quinolone antibiotic with a similar core structure but different substituents.
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a fluorinated quinoline core.
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Uniqueness
3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both ethoxy and methoxy groups, along with difluoro substitution, enhances its solubility, stability, and binding affinity to molecular targets compared to other quinolones .
Properties
IUPAC Name |
3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2NO4/c1-3-33-20-10-6-17(7-11-20)25(30)22-15-29(14-16-4-8-19(32-2)9-5-16)24-21(26(22)31)12-18(27)13-23(24)28/h4-13,15H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBYVCKFFKFVKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3F)F)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.